
3-Ethyl-4-fluorophenyl-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-fluorophenyl-3-oxopropanoate typically involves the esterification of 4-fluorobenzoylacetate with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by column chromatography using silica gel and a mixture of ethyl acetate and hexane as the eluent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-fluorophenyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-4-fluorophenyl-3-oxopropanoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a biochemical reagent for studying enzyme reactions and metabolic pathways.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-fluorophenyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-fluorobenzoylacetate
- 4-Fluoro-β-oxobenzenepropanoic acid ethyl ester
- Ethyl 3-oxobutanoate
- Ethyl 3-oxo-3-phenylpropanoate
Uniqueness
3-Ethyl-4-fluorophenyl-3-oxopropanoate is unique due to its specific fluorine substitution on the phenyl ring, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C11H11FO3 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
(3-ethyl-4-fluorophenyl) 3-oxopropanoate |
InChI |
InChI=1S/C11H11FO3/c1-2-8-7-9(3-4-10(8)12)15-11(14)5-6-13/h3-4,6-7H,2,5H2,1H3 |
Clave InChI |
GWUKBUABAKVSAG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OC(=O)CC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


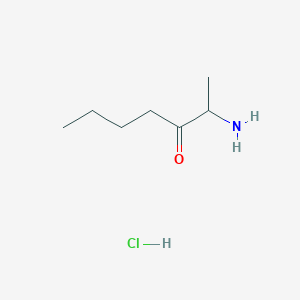
![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13393684.png)
![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)
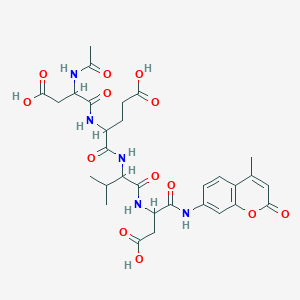
![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)
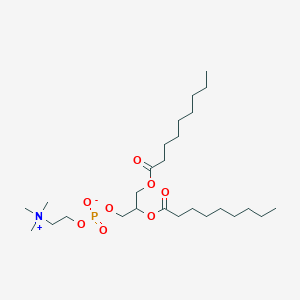
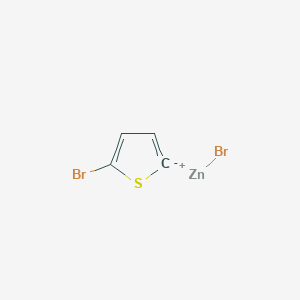
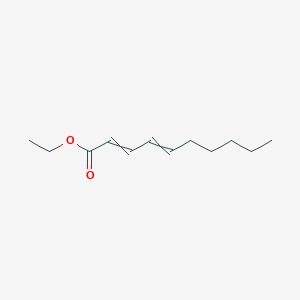
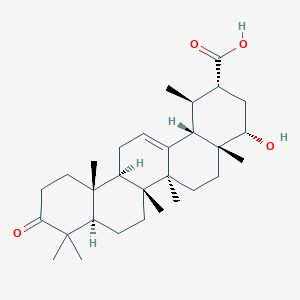
![10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13393734.png)
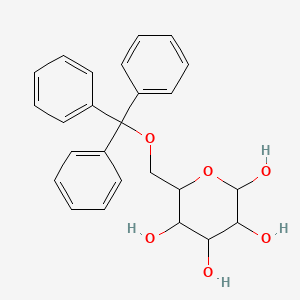
![5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)
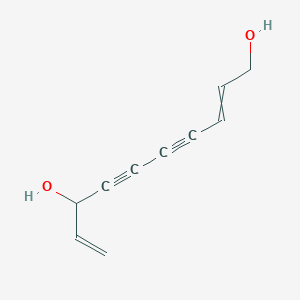
![methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B13393757.png)
